molecular formula C24H18N2O4 B11702717 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11702717
M. Wt: 398.4 g/mol
InChI Key: YVQYASUYLOROAK-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a diphenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-methoxybenzaldehyde with 1,3-diphenyl-1,3-diazinane-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 5-[(4-methoxyphenyl)methyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxy group and the diazinane trione core play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenyl)amino]methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a methoxyphenyl group and a diazinane trione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H18N2O4/c1-30-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(29)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

YVQYASUYLOROAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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